
17alpha-Neriifolin
Overview
Description
Mechanism of Action
Target of Action
17alpha-Neriifolin, a cardiac glycoside, primarily targets cancer cells . It has been found to be active in the SKOV-3 ovarian cancer cell line . The compound’s primary targets include proteins such as vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . These proteins play a crucial role in the apoptotic signaling pathways .
Mode of Action
This compound interacts with its targets, leading to changes in the cell’s biochemical pathways . It induces apoptosis in cancer cells in a dose-dependent manner . The compound’s interaction with its targets results in the alteration of protein expression patterns, which can lead to modifications in apoptotic signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, leading to downstream effects such as apoptosis . The compound’s interaction with its targets alters the expression of proteins involved in apoptosis, such as over-expression of anti-apoptotic proteins (e.g., Bcl-2, IAPs, and FLIP) and/or suppression or mutation of pro-apoptotic proteins (e.g., Bax, Apaf-1, caspase 8, and death receptors) .
Pharmacokinetics
It is known that the compound’s anti-proliferative activity is dependent on the 17beta configuration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its molecular configuration .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent alteration of apoptotic signaling pathways . The compound has been found to be active with IC50 values of 0.01±0.001 in the SKOV-3 ovarian cancer cell line .
Biochemical Analysis
Cellular Effects
The cellular effects of 17alpha-Neriifolin are not well-studied. Related compounds with the 17beta configuration have been shown to have significant effects on cells. For example, 17betaH-neriifolin has been found to cause apoptosis in SKOV-3 ovarian cancer cells in a dose-dependent manner .
Molecular Mechanism
It is known that the 17beta configuration is critical for the anti-proliferative activity of these compounds . This suggests that the orientation of the hydroxyl group at the 17 position plays a crucial role in the interaction of these compounds with their molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Neriifolin typically involves the extraction of the compound from natural sources such as the unripe fruits of Cerbera manghas . The extraction process includes the use of methanol as a solvent, followed by purification steps involving n-hexane, ethyl acetate, and n-butanol . The compound can also be synthesized through chemical modification of related cardiac glycosides.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Neriifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Anticancer Properties
1. Mechanism of Action
Research indicates that 17alpha-Neriifolin exhibits significant anticancer effects through several mechanisms:
- Induction of Apoptosis : In studies involving ovarian cancer cell lines (SKOV-3), this compound was shown to induce apoptosis in a dose-dependent manner. The compound demonstrated an IC50 value of 0.01 μM, indicating potent activity against these cancer cells . The apoptotic process was confirmed using the TUNEL assay, which highlighted DNA fragmentation typical of apoptosis .
- Targeting Specific Pathways : The compound affects various proteins associated with apoptosis. Proteomic analyses identified proteins such as vimentin and pyruvate kinase that are involved in the cell death pathway triggered by this compound . Additionally, it was found to inhibit HOXA9-dependent transcription, a pathway implicated in acute myeloid leukemia (AML) progression .
2. Broad-Spectrum Anti-Cancer Activity
Beyond ovarian cancer, this compound has demonstrated anti-proliferative effects across multiple cancer types including breast, colorectal, and skin cancers. Its ability to inhibit cell proliferation was confirmed through various assays, suggesting a broad application in oncology .
Case Studies
1. In Vitro Studies
Several studies have provided insights into the effectiveness of this compound:
- A study on breast and colorectal cancer cell lines confirmed its anti-proliferative effects and highlighted its potential as a therapeutic agent against multiple cancers .
- In another study focusing on acute myeloid leukemia, the compound significantly suppressed cell proliferation by inhibiting HOXA9-dependent gene expression without altering HOXA9 mRNA levels .
2. Comparative Studies
Comparative studies with established chemotherapeutics like paclitaxel revealed that this compound exhibited superior efficacy in certain contexts. For instance, it showed nearly three times the anticancer effect compared to paclitaxel in SKOV-3 cells .
Potential Therapeutic Applications
Given its mechanisms of action and demonstrated efficacy against various cancers, this compound holds promise for future therapeutic applications:
- Combination Therapy : Its use in combination with other chemotherapeutics could enhance treatment efficacy and overcome resistance seen with conventional therapies.
- Targeted Therapy Development : Research into specific molecular targets affected by this compound may lead to the development of targeted therapies that minimize side effects while maximizing anticancer effects.
Summary Table of Research Findings
Study Focus | Cancer Type | Key Findings | IC50 Value |
---|---|---|---|
Ovarian Cancer (SKOV-3) | Ovarian | Induces apoptosis; significant anticancer effect | 0.01 μM |
Multiple Cell Lines | Breast, Colorectal | Anti-proliferative effects confirmed across various cancers | Not specified |
Acute Myeloid Leukemia | AML | Inhibits HOXA9-dependent transcription; induces apoptosis | Not specified |
Comparison with Similar Compounds
- 17beta-Neriifolin
- 17alpha-Deacetyltanghinin
- Digitoxigenin derivatives
These compounds share structural similarities but differ in their biological activities and specific applications.
Biological Activity
17alpha-Neriifolin, a cardiac glycoside derived from various plant sources, particularly the Cerbera species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's mechanisms of action, anticancer properties, and other biological effects, supported by data tables and case studies.
Overview of this compound
This compound is structurally related to other cardiac glycosides and has been studied for its potential therapeutic effects. It exhibits significant biological activity, particularly in inducing apoptosis in cancer cells and modulating various signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic signaling pathways. For instance, in SKOV-3 ovarian cancer cells, it was observed that the compound caused a dose-dependent increase in apoptotic cells, as evidenced by TUNEL assays and fluorescence microscopy .
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to suppress cell proliferation in various cancer types. Research indicates that it targets multiple signaling pathways involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
- Binding Activity on Na+/K+-ATPase : this compound has been reported to interact with Na+/K+-ATPase, which is crucial for maintaining cellular ion balance and is implicated in cancer cell survival .
Anticancer Effects
A summary of key findings related to the anticancer effects of this compound is presented below:
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Ovarian Cancer Treatment : In a study involving SKOV-3 cells, treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer. The study also identified specific proteins involved in the apoptotic process, such as vimentin and pyruvate kinase .
- Acute Myeloid Leukemia (AML) : Another study focused on THP-1 cells demonstrated that this compound inhibited cell proliferation through transcriptional regulation mechanisms related to HOXA9, indicating its potential role in treating AML .
- Neuroprotection : In animal models of hypoxia/ischemia, neriifolin exhibited neuroprotective effects, suggesting broader therapeutic implications beyond oncology .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-SIMHPCIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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